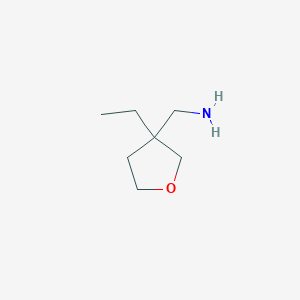
(3-Ethyloxolan-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethyloxolan-3-yl)methanamine is an organic compound with the molecular formula C6H13NO. It is a derivative of oxolane, featuring an ethyl group and a methanamine group attached to the oxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyloxolan-3-yl)methanamine typically involves the reaction of oxolane derivatives with amine groups. One common method is the reductive amination of 3-ethyloxolane-3-carbaldehyde using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Ethyloxolan-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Produces oxides or ketones.
Reduction: Yields more saturated derivatives.
Substitution: Forms various substituted amines.
Applications De Recherche Scientifique
(3-Ethyloxolan-3-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (3-Ethyloxolan-3-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing biochemical pathways. Its unique structure allows it to act as a ligand, binding to enzymes and receptors, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
- (Tetrahydrofuran-3-yl)methanamine
- (3-Methoxyoxolan-3-yl)methanamine
- (3-Furanmethanamine, tetrahydro-)
Comparison: (3-Ethyloxolan-3-yl)methanamine is unique due to its ethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This substitution can affect its solubility, boiling point, and interaction with other molecules, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
1158760-31-6 |
|---|---|
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
(3-ethyloxolan-3-yl)methanamine |
InChI |
InChI=1S/C7H15NO/c1-2-7(5-8)3-4-9-6-7/h2-6,8H2,1H3 |
Clé InChI |
PFXSONMLECXXAE-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCOC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





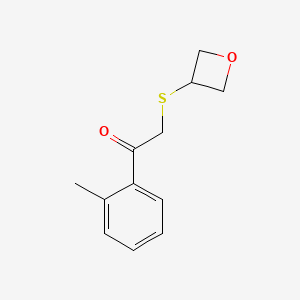
![5-Bromo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13647045.png)
![5-[2-[1-(5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13647057.png)
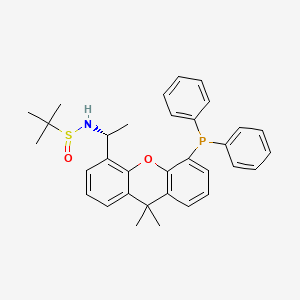


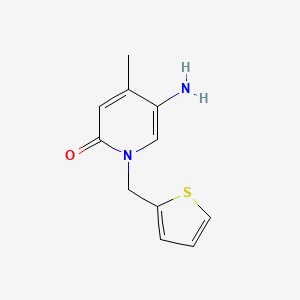

![9'-([1,1'-Biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole](/img/structure/B13647103.png)
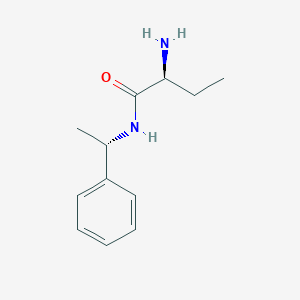
![4-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13647110.png)
